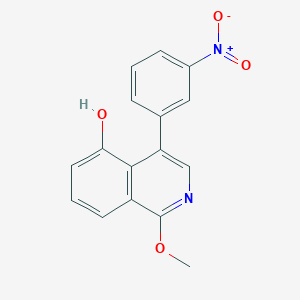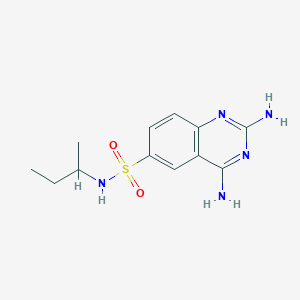
2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely recognized for their pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . This compound, in particular, has shown potential in various scientific research applications, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide typically involves the reaction of anthranilic acid with sec-butylamine and sulfonamide under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, sulfonic acids, and various substituted quinazoline derivatives .
Scientific Research Applications
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit tyrosine kinases, which play a crucial role in signal transduction pathways related to cancer cell growth . The compound’s sulfonamide group also contributes to its antibacterial activity by interfering with folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminoquinazoline: Lacks the sec-butyl and sulfonamide groups, resulting in different biological activities.
N-(sec-butyl)quinazoline-6-sulfonamide: Similar structure but without the 2,4-diamino groups, affecting its pharmacological properties.
Uniqueness
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide is unique due to its combination of the 2,4-diamino groups, sec-butyl group, and sulfonamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
86651-19-6 |
|---|---|
Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,4-diamino-N-butan-2-ylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-7(2)17-20(18,19)8-4-5-10-9(6-8)11(13)16-12(14)15-10/h4-7,17H,3H2,1-2H3,(H4,13,14,15,16) |
InChI Key |
HWSRWPYPZTZAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)
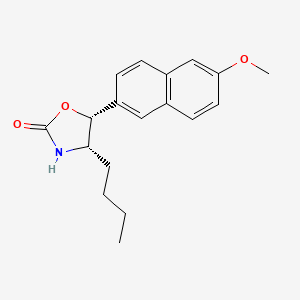

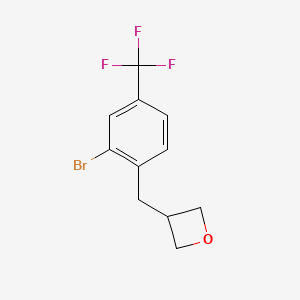
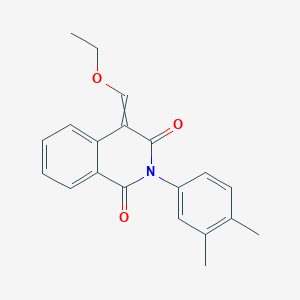
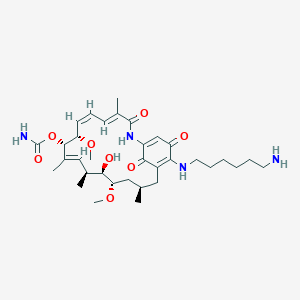


![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)
![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)
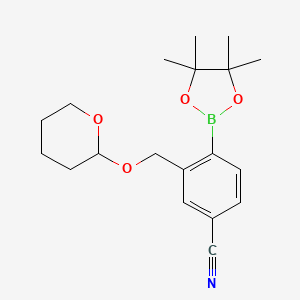
![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
